Diethyl (trichloromethyl)phosphonate (CAS 866-23-9): A Technical Guide for Advanced Synthesis
Diethyl (trichloromethyl)phosphonate (CAS 866-23-9): A Technical Guide for Advanced Synthesis
Abstract: Diethyl (trichloromethyl)phosphonate, CAS number 866-23-9, is a pivotal organophosphorus reagent whose synthetic utility extends across agrochemicals, materials science, and pharmaceutical development. Characterized by a reactive trichloromethyl group attached to a pentavalent phosphorus center, this compound is not merely an intermediate but a versatile building block for constructing complex molecular architectures. Its primary value lies in its role as a precursor to powerful carbanionic reagents for olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction, enabling the stereoselective synthesis of halogenated alkenes. This guide provides an in-depth examination of its chemical properties, spectroscopic signature, synthesis, and reactivity. It further details its applications as a foundational reagent in drug discovery and provides field-proven experimental protocols for its use, offering researchers a comprehensive resource for leveraging this compound's unique chemical potential.
Physicochemical and Structural Properties
Diethyl (trichloromethyl)phosphonate is a colorless to pale yellow liquid under standard conditions.[1] Its high boiling point and density are characteristic of chlorinated organophosphorus compounds. The compound is soluble in common organic solvents but has limited solubility in water.[1] For long-term viability, it should be stored under refrigeration (2-8 °C) to prevent degradation.[2]
| Property | Value | Source(s) |
| CAS Number | 866-23-9 | [3] |
| Molecular Formula | C₅H₁₀Cl₃O₃P | [3] |
| Molecular Weight | 255.46 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Density | 1.362 g/mL at 25 °C | [4] |
| Boiling Point | 130-131 °C at 14 mmHg | [4] |
| Refractive Index (n²⁰/D) | 1.463 | [4] |
| Storage Conditions | 2-8 °C | [2] |
| SMILES | CCOP(=O)(C(Cl)(Cl)Cl)OCC | [5] |
| InChIKey | RVAQSYWDOSHWGP-UHFFFAOYSA-N | [5] |
Spectroscopic Characterization
The structural identity of diethyl (trichloromethyl)phosphonate can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral features are summarized below, providing a benchmark for sample validation.
| Technique | Expected Features |
| ¹H NMR | Two distinct signals corresponding to the ethoxy groups: a triplet (~1.4 ppm) for the methyl protons (CH₃) coupled to the adjacent methylene protons, and a doublet of quartets (~4.3 ppm) for the methylene protons (OCH₂) due to coupling with both the methyl protons and the phosphorus nucleus (³JHP). |
| ¹³C NMR | Three signals are expected: one for the methyl carbons (~16 ppm, with ²JCP coupling), one for the methylene carbons (~65 ppm, with ²JCP coupling), and one for the trichloromethyl carbon (~95 ppm, with a large ¹JCP coupling). |
| ³¹P NMR | A single resonance is expected in the proton-decoupled spectrum, with a chemical shift characteristic of phosphonates. The chemical shift for this compound is reported to be approximately 2.6 ppm relative to H₃PO₄. |
| FT-IR (Neat) | Strong P=O stretch (~1270 cm⁻¹), C-O-P stretches (~1020-1050 cm⁻¹), and C-Cl stretches (~700-800 cm⁻¹). C-H stretching and bending vibrations from the ethyl groups will also be present. |
| Mass Spec (EI) | The mass spectrum will show a molecular ion peak (M⁺) cluster, with the characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6). Common fragmentation patterns include the loss of ethoxy groups, chlorine atoms, and the trichloromethyl radical. |
Note: While specific chemical shifts and coupling constants can vary slightly based on the solvent and instrument, the described patterns are characteristic. Researchers can consult spectral databases for reference spectra.[6]
Synthesis and Manufacturing
The primary industrial and laboratory synthesis of diethyl (trichloromethyl)phosphonate is achieved through the reaction of triethyl phosphite with carbon tetrachloride. This transformation is not a classic thermal Michaelis-Arbuzov reaction, which typically involves nucleophilic attack on an sp³-hybridized carbon of an alkyl halide. Instead, due to the low electrophilicity of the carbon in CCl₄, the reaction proceeds via a free-radical mechanism.[7]
The reaction is typically initiated using UV irradiation or a chemical radical initiator, such as dibenzoyl peroxide.[7] The process involves the abstraction of a chlorine atom from CCl₄ by a radical, generating the trichloromethyl radical (•CCl₃). This radical then reacts with triethyl phosphite to form a phosphoranyl radical intermediate, which subsequently eliminates an ethyl radical to yield the final product.
Caption: Free-radical synthesis of Diethyl (trichloromethyl)phosphonate.
Chemical Reactivity and Synthetic Applications
The synthetic power of diethyl (trichloromethyl)phosphonate stems from the reactivity of its C-Cl bonds and its role as a precursor to phosphonate-stabilized carbanions.
Precursor for Dichloromethylphosphonate Reagents
A cornerstone application is its conversion to diethyl (dichloromethyl)phosphonate. This is achieved through a selective reduction, where one chlorine atom is removed. A common method involves reaction with isopropylmagnesium chloride followed by an ethanol quench at low temperatures (-78 °C).[8] The resulting diethyl (dichloromethyl)phosphonate is a vital reagent for the synthesis of 1,1-dichloroalkenes and terminal alkynes from aldehydes.[8]
Caption: Conversion to the key dichloromethylphosphonate reagent.
Horner-Wadsworth-Emmons (HWE) Type Reactions
While the trichloromethylphosphonate itself is not directly used in HWE reactions, its dichloromethyl derivative is a classic HWE reagent. Deprotonation with a strong base (e.g., LDA, n-BuLi) generates a phosphonate-stabilized carbanion. This carbanion reacts with aldehydes or ketones to form a β-hydroxyphosphonate intermediate, which then undergoes elimination to yield an alkene.[3][9] The use of the dichloromethylphosphonate reagent typically leads to the formation of 1,1-dichloroalkenes, which are versatile synthetic intermediates.
Caption: General mechanism of the HWE reaction using a dichloromethylphosphonate.
Relevance in Drug Discovery and Development
The phosphonate moiety is a cornerstone of modern medicinal chemistry, primarily because it serves as a non-hydrolyzable isostere of the phosphate group.[10] Phosphates are ubiquitous in biology (e.g., in ATP, DNA, and phosphorylated proteins), but the P-O-C linkage is susceptible to enzymatic cleavage by phosphatases. Replacing this with a stable P-C bond, as found in phosphonates, creates analogues that can act as competitive inhibitors of enzymes that process phosphate substrates.[10]
While diethyl (trichloromethyl)phosphonate is not typically found in the final structure of a drug, its synthetic utility makes it a valuable tool for drug discovery programs. Its derivatives are key building blocks for more complex, biologically active molecules:
-
α-Aminophosphonates: These are structural analogues of α-amino acids and are synthesized through methods like the Kabachnik-Fields reaction.[2][11] They are known to inhibit a wide range of enzymes, including proteases and peptidases.
-
Vinylphosphonates and Dichlorovinyl Moieties: Synthesized via HWE-type chemistry originating from this reagent, these structures can be incorporated into larger molecules to modulate reactivity, geometry, and metabolic stability.
-
Scaffold Construction: As a versatile C1 building block, it allows for the introduction of the C-P unit into complex scaffolds, which can then be further elaborated into drug candidates.[10] For example, the antibiotic Fosfomycin is a prominent phosphonate natural product, highlighting the biological relevance of this functional group.[12][13]
Safety and Handling
Diethyl (trichloromethyl)phosphonate is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat. For operations with a risk of aerosol generation, respiratory protection may be necessary.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Experimental Protocol: Synthesis of Diethyl (dichloromethyl)phosphonate
This protocol details the selective reduction of diethyl (trichloromethyl)phosphonate, a key transformation that unlocks its utility as an HWE reagent precursor. The procedure is adapted from a verified method in Organic Syntheses.[8]
Rationale: This procedure uses a Grignard reagent (i-PrMgCl) as a reductant at very low temperatures to selectively remove a single chlorine atom. The low temperature (-78 °C) is critical to control the reactivity and prevent over-reduction or side reactions. Anhydrous ethanol is used to quench the reaction by protonating the intermediate carbanion. An acidic workup ensures all magnesium salts are solubilized for efficient extraction.
Caption: Workflow for the synthesis of Diethyl (dichloromethyl)phosphonate.
Materials:
-
Diethyl (trichloromethyl)phosphonate (38.3 g, 0.150 mol)
-
Anhydrous Tetrahydrofuran (THF), 450 mL
-
Isopropylmagnesium chloride (1.9 M in diethyl ether, 83 mL, 0.158 mol)
-
Anhydrous Ethanol (12 g, 0.260 mol)
-
3 M Hydrochloric Acid (70 mL)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
1-L four-necked, round-bottomed flask, mechanical stirrer, thermometer, addition funnel, condenser
Procedure:
-
Setup: Assemble an oven-dried 1-L four-necked flask with a mechanical stirrer, thermometer, reflux condenser with a nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a gentle flow of nitrogen throughout the reaction.
-
Charging Flask: Charge the flask with 400 mL of anhydrous THF.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the isopropylmagnesium chloride solution to the cold THF over several minutes with stirring.
-
Substrate Addition: Prepare a solution of diethyl (trichloromethyl)phosphonate (38.3 g) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains at -78 °C. The solution should turn a clear orange color.
-
Stirring: Stir the resulting solution for an additional 15 minutes at -78 °C.
-
Quenching: Prepare a solution of anhydrous ethanol (12 g) in 15 mL of anhydrous THF. Add this solution dropwise to the reaction at -78 °C. The solution will turn a clear yellow.
-
Warming: After stirring for a few more minutes, remove the cooling bath and allow the reaction to warm slowly to -40 °C.
-
Workup: Pour the reaction mixture into a beaker containing a vigorously stirred mixture of 3 M HCl (70 mL), an equal volume of crushed ice, and DCM (70 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 60 mL portions of DCM.
-
Drying: Combine all organic extracts and dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield a crude liquid.
-
Purification: Purify the crude product by vacuum distillation (e.g., using a 10-cm Vigreux column) to obtain diethyl (dichloromethyl)phosphonate as a pale yellow liquid (bp 115–119 °C / 9 mmHg). The expected yield is approximately 80%.[8]
References
- Inorganic Syntheses. (1986). John Wiley & Sons.
-
Bhattacharya, A. K., & Thyagarajan, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1899. [Link]
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Organic Syntheses Procedure. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved January 11, 2026, from [Link]
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Gajda, T. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Organophosphorus Chemistry. De Gruyter. [Link]
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Global Substance Registration System. (n.d.). DIETHYL (TRICHLOROMETHYL)PHOSPHONATE. Retrieved January 11, 2026, from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 11, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved January 11, 2026, from [Link]
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Fedorov, I. A., et al. (2016). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 116(19), 11448-11603. [Link]
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PubChem. (n.d.). Diethyl (trichloromethyl)phosphonate. Retrieved January 11, 2026, from [Link]
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Peck, S. C., et al. (2021). Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily. Proceedings of the National Academy of Sciences, 118(22), e2101796118. [Link]
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ResearchGate. (n.d.). Examples of phosphonate natural products. Retrieved January 11, 2026, from [Link]
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Zheng, Y., et al. (2019). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. RSC Advances, 9(70), 40684-40703. [Link]
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